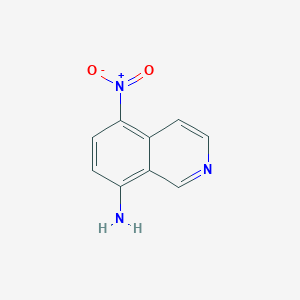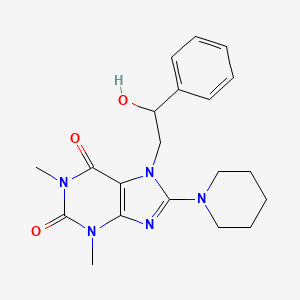
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has been studied for its potential as an antimicrobial and antiviral agent. Purine derivatives like acyclovir and ganciclovir have a history of medical use, which supports the ongoing research into new compounds within this class for similar applications .
Synthesis Analysis
The synthesis of related purine derivatives involves several steps, starting with the hydrogenation of 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione to produce an amino derivative. This is followed by reactions with an orthocarboxylate and mesyl chloride to yield the necessary precursors for intramolecular alkylation, leading to compounds like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . Although the exact synthesis of the compound is not detailed, similar methodologies may be applicable.
Molecular Structure Analysis
The molecular structure of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, which are closely related to the compound of interest, has been confirmed through elemental analysis and 1H NMR-spectrometry. The spectra typically show proton signals for the uracil moiety and the substituent at position 7, as well as aromatic proton signals and a signal for the secondary alcohol group .
Chemical Reactions Analysis
The reactions of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines have been studied, resulting in the formation of 8-amino derivatives when boiled in aqueous dioxane. This suggests that the compound may also undergo similar reactions with amines to form various derivatives .
Physical and Chemical Properties Analysis
The physicochemical properties of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines have been explored, with the NMR spectra providing insights into the proton environment of the molecules. The biological properties have also been investigated, with initial screening studies using reference testing cultures of bacteria and fungi. One of the compounds, 7-(2-Hydroxy-2-phenylethyl)-8-(4-methylpiperidine-1-yl)-3-methylxanthine, showed antimicrobial and antifungal activity against Staphylococcus aureus and Candida albicans, which was higher than that of reference drugs such as ampicillin and nistatine . This indicates that the compound of interest may possess similar properties and could be a candidate for further biological activity studies.
Scientific Research Applications
Structure and Synthesis
The molecules of compounds related to "7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione" exhibit typical geometries with planar fused rings of the purine system. These compounds often feature aminohydroxyalkyl groups and benzylamine groups, which assume specific conformations. The detailed molecular structure analysis helps in understanding the potential interactions and stability of these compounds, facilitating their application in various scientific research domains (Karczmarzyk et al., 1995).
Cardiovascular Activity
Research on derivatives of "this compound" has shown promising cardiovascular activities. For example, certain synthesized derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity in experimental models. These findings suggest potential therapeutic applications in managing cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Receptor Affinity and Pharmacological Evaluation
Studies have also explored the receptor affinity and pharmacological effects of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7. These compounds were evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential psychotropic activity. Such research contributes to the development of new therapeutic agents targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antihistaminic and Antiasthmatic Activity
The antihistaminic and antiasthmatic activities of certain derivatives have been investigated, revealing compounds that show good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. These findings highlight the potential for developing new treatments for allergic reactions and asthma (Pascal et al., 1985).
DNA Interaction and Cleavage
Further research has shown that some amines related to "this compound" can cleave abasic DNA at near-neutral pH without non-specific damage. This property is valuable for studying DNA damage and repair mechanisms, indicating the compound's utility in genetic and molecular biology research (McHugh & Knowland, 1995).
properties
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-22-17-16(18(27)23(2)20(22)28)25(13-15(26)14-9-5-3-6-10-14)19(21-17)24-11-7-4-8-12-24/h3,5-6,9-10,15,26H,4,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSMXHOAJCFCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


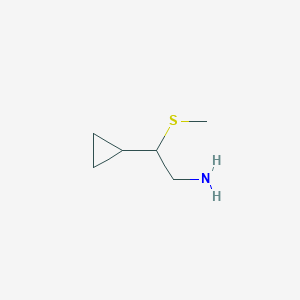
![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)
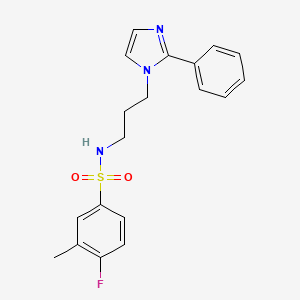

![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)
![6-Chloro-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B2548148.png)

![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)
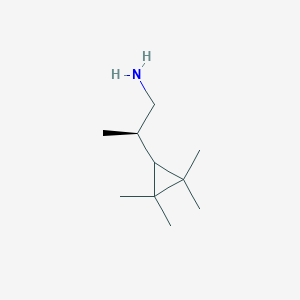
![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2548157.png)
